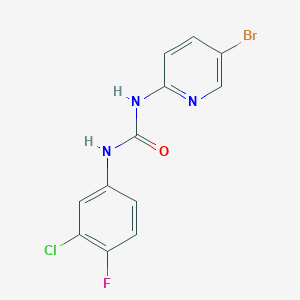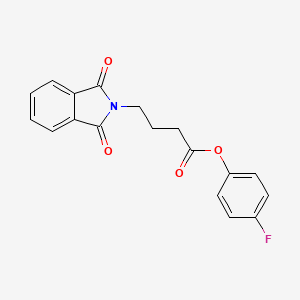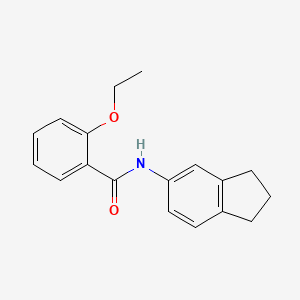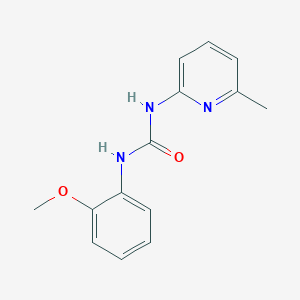
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator in B-cell receptor signaling, making TAK-659 a promising therapeutic agent for the treatment of B-cell malignancies.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide works by inhibiting BTK, a key mediator in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. By inhibiting BTK, N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide blocks these signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have immunomodulatory effects. N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide can inhibit the activation of B cells and the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to enhance the activity of natural killer cells, which are important in the immune response against cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide in lab experiments is its potent and selective inhibition of BTK. This allows for the specific targeting of B-cell malignancies without affecting normal B-cell function. However, N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has a relatively short half-life and requires frequent dosing, which may limit its clinical use.
Orientations Futures
There are several future directions for the development of N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide as an anti-cancer agent. One area of interest is the combination of N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide with other anti-cancer agents to improve efficacy and overcome resistance. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide in combination with immunotherapy, such as checkpoint inhibitors, to enhance the immune response against cancer. Finally, the development of more potent and selective BTK inhibitors may lead to the development of more effective anti-cancer agents.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves a multistep process, starting with the reaction of 3-chloro-4-methylphenylamine and 4-(4-morpholinylmethyl)benzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride, followed by acylation with benzoyl chloride to yield the final product.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has demonstrated potent activity against a range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. N-(3-chloro-4-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also shown synergistic effects when combined with other anti-cancer agents, such as venetoclax and rituximab.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-2-7-17(12-18(14)20)21-19(23)16-5-3-15(4-6-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZFHZXKVMQAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5806657.png)

![2-[(2-fluorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5806665.png)
![4',7'-dichloro-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5806669.png)



![ethyl 4-({[(5-methyl-3-isoxazolyl)amino]carbonyl}amino)benzoate](/img/structure/B5806704.png)





![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)